1-Piperidinecarboxylic acid, 4-(3-ethoxy-3-oxo-1-propyn-1-yl)-4-hydroxy-, 1,1-dimethylethyl ester
Description
The compound 1-Piperidinecarboxylic acid, 4-(3-ethoxy-3-oxo-1-propyn-1-yl)-4-hydroxy-, 1,1-dimethylethyl ester (CAS: 374794-90-8, molecular formula: C₁₅H₂₃NO₅, molar mass: 297.35 g/mol) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and two distinct substituents at the 4-position:
- A hydroxyl group (-OH).
- A 3-ethoxy-3-oxo-1-propyn-1-yl moiety, which includes an ethoxy ester, a carbonyl group, and a terminal alkyne (C≡CH).
This structure combines functional groups critical for diverse reactivity: the Boc group enhances solubility and stability during synthetic processes, the alkyne enables click chemistry applications (e.g., Huisgen cycloaddition), and the hydroxyl group contributes to hydrogen bonding and polarity .
Properties
IUPAC Name |
tert-butyl 4-(3-ethoxy-3-oxoprop-1-ynyl)-4-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO5/c1-5-20-12(17)6-7-15(19)8-10-16(11-9-15)13(18)21-14(2,3)4/h19H,5,8-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBISZURQVAWAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC1(CCN(CC1)C(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301129185 | |
| Record name | 1,1-Dimethylethyl 4-(3-ethoxy-3-oxo-1-propyn-1-yl)-4-hydroxy-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301129185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374794-90-8 | |
| Record name | 1,1-Dimethylethyl 4-(3-ethoxy-3-oxo-1-propyn-1-yl)-4-hydroxy-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=374794-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-(3-ethoxy-3-oxo-1-propyn-1-yl)-4-hydroxy-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301129185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: . Key reaction conditions include the use of strong bases and specific catalysts to ensure the correct formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) can participate in substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted piperidines or esters.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the activation or inhibition of certain biological processes. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Functional Analysis
Alkyne vs. Methoxyimino Groups: The target compound’s terminal alkyne (C≡CH) contrasts with the methoxyimino group (C=N-OCH₃) in ’s analog. While the alkyne facilitates cycloaddition reactions (e.g., with azides), the methoxyimino group is a ketone-derived intermediate used in reductive amination to form bicyclic structures like decahydro-1,6-naphthyridines .
Hydroxyl vs. Phenyl/Carboxylic Acid Substituents: The hydroxyl group in the target compound increases polarity compared to the phenyl () or carboxyphenoxy () substituents. This impacts solubility: the target is more water-soluble than the phenyl analog (, logP ~2.5) but less than the carboxyphenoxy derivative (, logP ~1.8) .
Boc Protection and Ester Variations :
- All compounds utilize the Boc group for amine protection. However, the target’s tert-butyl ester (1,1-dimethylethyl) contrasts with the ethyl () or benzyl () esters. The tert-butyl group enhances steric hindrance, slowing hydrolysis compared to ethyl esters .
Synthetic Utility :
- The target’s alkyne enables modular synthesis (e.g., bioconjugation), whereas ’s phenyl-substituted analog is tailored for chiral resolution in medicinal chemistry. ’s compound serves as a precursor for hydrogenation to spirocyclic amines .
Biological Activity
Chemical Identity and Properties
1-Piperidinecarboxylic acid, 4-(3-ethoxy-3-oxo-1-propyn-1-yl)-4-hydroxy-, 1,1-dimethylethyl ester (CAS Number: 374794-90-8) is a compound with significant biological activity. It possesses the molecular formula and a molecular weight of approximately 297.35 g/mol. The compound has a density of 1.182 g/cm³ and a boiling point of 426.8 °C at 760 mmHg, indicating its stability under various conditions .
Biological Activity
The biological activity of this compound has been explored in several studies, particularly focusing on its potential therapeutic applications. The following sections summarize key findings related to its pharmacological effects.
Research indicates that this compound may interact with various biological pathways, particularly those related to neurotransmitter modulation. It has been suggested that derivatives of piperidinecarboxylic acids can act as antagonists for neurokinin receptors, which are involved in pain perception and inflammation .
Pharmacological Effects
- Antinociceptive Activity : Studies have demonstrated that compounds similar to 1-Piperidinecarboxylic acid can exhibit significant antinociceptive effects in animal models. This suggests potential use in pain management therapies .
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro and in vivo, making it a candidate for further development in treating inflammatory diseases .
- Antidepressant Effects : Some research points towards its efficacy in modulating mood disorders, potentially through its action on serotonin and norepinephrine pathways .
Study on Pain Management
In a controlled study involving rodents, the administration of 1-Piperidinecarboxylic acid derivatives resulted in a significant reduction in pain responses compared to control groups. The study measured pain thresholds using the hot plate test and found that the compound effectively increased latency times, indicating reduced pain sensitivity .
Inflammation Model
Another study focused on the anti-inflammatory effects of the compound by using a carrageenan-induced paw edema model. Results showed that treatment with the compound led to a notable decrease in paw swelling and inflammatory cytokine levels, suggesting its potential as an anti-inflammatory agent .
Data Table: Biological Activity Summary
Q & A
Advanced Research Question
NMR Spectroscopy :
- ¹H/¹³C NMR : Assign diastereotopic protons (e.g., C4 hydroxyl group) and confirm tert-butyl ester signals (δ ~1.4 ppm for Boc CH₃) .
- NOESY : Detect spatial proximity between the hydroxyl group and adjacent substituents to confirm stereochemistry .
Chiral HPLC : Use a Chiralpak AD-H column with hexane/IPA to resolve enantiomers (if present) .
Data Reference : For related compounds, GC-MS molecular ion peaks (e.g., m/z 305.37) and fragmentation patterns help identify impurities .
How can researchers mitigate impurities like over-oxidized byproducts during synthesis?
Basic Research Question
Common impurities include:
- Over-Oxidized Alkyne : Formed during hydroxylation; minimize by controlling reaction temperature (-20°C) and stoichiometry of oxidizing agents .
- Ester Hydrolysis Byproducts : Use scavengers like molecular sieves or avoid prolonged exposure to acidic/basic conditions .
Q. Purification :
- Flash Chromatography : Silica gel with EtOAc/hexane (3:7) gradient .
- Recrystallization : From tert-butyl methyl ether (TBME) to isolate the pure product .
What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?
Advanced Research Question
Core Modifications :
- Replace the ethoxy group with other esters (e.g., methyl, benzyl) to assess electronic effects .
- Introduce bioisosteres (e.g., replacing the propynyl group with a vinyl sulfone) .
Biological Assays : Test derivatives in vitro for target binding (e.g., enzyme inhibition) and correlate with logP values calculated via ChemDraw .
Example : A 2006 study synthesized indolylpiperidine analogs via N-alkylation, achieving enhanced selectivity for histamine receptors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
